molecular formula C12H17NO2 B13858055 Tert-butyl 2-(pyridin-2-yl)propanoate

Tert-butyl 2-(pyridin-2-yl)propanoate

Cat. No.: B13858055
M. Wt: 207.27 g/mol
InChI Key: JGSZFJGXRDDKPW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-2-yl)propanoate is an organic compound that features a tert-butyl ester group attached to a propanoate backbone, which is further substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the esterification of 2-(pyridin-2-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(pyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-yl group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(pyridin-4-yl)propanoate
  • Tert-butyl 2-(pyridin-3-yl)propanoate
  • Ethyl 2-(pyridin-2-yl)propanoate

Uniqueness

Tert-butyl 2-(pyridin-2-yl)propanoate is unique due to the specific positioning of the pyridin-2-yl group, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2-pyridin-2-ylpropanoate

InChI

InChI=1S/C12H17NO2/c1-9(10-7-5-6-8-13-10)11(14)15-12(2,3)4/h5-9H,1-4H3

InChI Key

JGSZFJGXRDDKPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)OC(C)(C)C

Origin of Product

United States

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